

Spectroscopic Analysis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)benzaldehyde
Cat. No.:	B1305597

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In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. **4-Methoxy-3-(trifluoromethyl)benzaldehyde** stands as a key intermediate, and a thorough understanding of its spectroscopic properties is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the spectroscopic data for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** against structurally related alternatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** and its analogues. This allows for a direct comparison of the influence of substituent groups on the spectral properties.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	Ar-H (ortho to CHO)	Ar-H (meta to CHO)	-OCH ₃	-CHO
4-Methoxy-3-(trifluoromethyl)benzaldehyde	7.9-8.1 (m)	7.1-7.3 (m)	~3.9 (s)	~9.9 (s)
Benzaldehyde	7.87 (d)	7.5-7.6 (m)	-	10.0 (s)
4-Methoxybenzaldehyde	7.83 (d)	6.98 (d)	3.87 (s)	9.87 (s)
3-(Trifluoromethyl)benzaldehyde	8.15 (s)	7.8-8.0 (m)	-	10.1 (s)
4-(Trifluoromethyl)benzaldehyde	8.04 (d)	7.84 (d)	-	10.13 (s) [1]

Note: Data for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** is estimated based on spectral data of similar compounds due to the absence of a complete experimental spectrum in the searched literature. "s" denotes a singlet, "d" a doublet, and "m" a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	C=O	Ar-C (ipso to CHO)	Ar-C (ortho to CHO)	Ar-C (meta to CHO)	Ar-C (para to CHO)	-OCH ₃	-CF ₃
4-Methoxy-3-(trifluoromethyl)benzaldehyde	~191	~130	~112, ~135	~125, ~130	~160	~56	~123 (q)
Benzaldehyde	192.4	136.5	129.8	129.1	134.5	-	-
4-Methoxybenzaldehyde	190.9	129.9	132.0	114.3	164.6	55.6	-
3-(Trifluoromethyl)benzaldehyde	190.8	137.5	126.3, 132.8	130.0, 130.4	131.8 (q)	-	123.1 (q)
4-(Trifluoromethyl)benzaldehyde	191.1	138.7	129.9	126.1 (q)	135.6 (q)	-	123.4 (q) [1]

Note: Data for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** is estimated. "q" denotes a quartet, indicating coupling with fluorine atoms.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	C=O Stretch	C-H (aldehyde) Stretch	C-O (ether) Stretch	C-F Stretch
4-Methoxy-3-(trifluoromethyl)benzaldehyde	~1700	~2730, ~2830	~1250	~1100-1300
Benzaldehyde	1703	2746, 2822	-	-
4-Methoxybenzaldehyde	1684	2730, 2835	1257	-
3-(Trifluoromethyl)benzaldehyde	1710	2740, 2840	-	1100-1350
4-(Trifluoromethyl)benzaldehyde	1711	2740, 2850	-	1100-1350

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-Methoxy-3-(trifluoromethyl)benzaldehyde	204.04	185, 157, 129
Benzaldehyde	106.04	105, 77, 51
4-Methoxybenzaldehyde	136.05	135, 107, 92, 77
3-(Trifluoromethyl)benzaldehyde	174.03	173, 145, 95
4-(Trifluoromethyl)benzaldehyde	174.03[2]	173, 145, 95[2]

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, spectra are usually proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

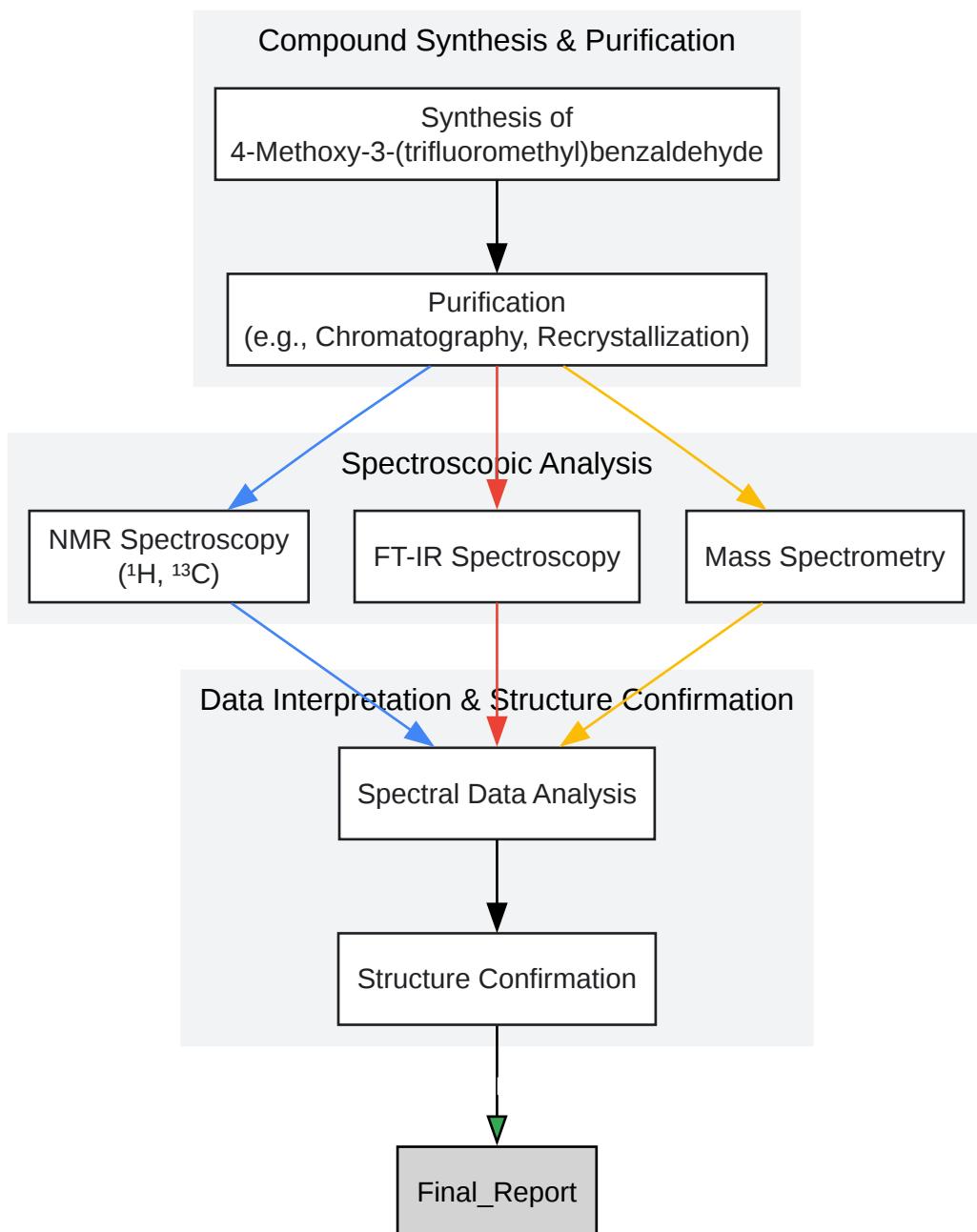
A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. For a liquid sample, a thin film is cast over the crystal. The spectrum is recorded by accumulating a number of scans (e.g., 16 or 32) over a specific wavenumber range (e.g., 4000-400 cm⁻¹) with a certain resolution (e.g., 4 cm⁻¹). The resulting spectrum is a plot of absorbance or transmittance against wavenumber.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4-Methoxy-3-(trifluoromethyl)benzaldehyde**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

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- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
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